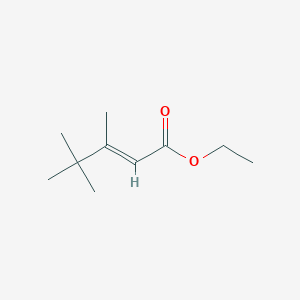
ethyl (E)-3,4,4-trimethylpent-2-enoate
Description
Ethyl (E)-3,4,4-trimethylpent-2-enoate is an α,β-unsaturated ester characterized by a branched alkyl chain and a trans-configured double bond. Its molecular formula is C₉H₁₆O₂, derived from the esterification of (E)-3,4,4-trimethylpent-2-enoic acid (C₈H₁₄O₂) with ethanol . The compound’s structure includes three methyl groups at positions 3, 4, and 4, contributing to steric hindrance and influencing its physical and chemical behavior.
Properties
CAS No. |
16812-82-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl (E)-3,4,4-trimethylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-6-12-9(11)7-8(2)10(3,4)5/h7H,6H2,1-5H3/b8-7+ |
InChI Key |
CBUBTSAGSSBGGF-BQYQJAHWSA-N |
SMILES |
CCOC(=O)C=C(C)C(C)(C)C |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)C(C)(C)C |
Synonyms |
(E)-3,4,4-Trimethyl-2-pentenoic acid ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl (E)-3,4,4-Trimethylpent-2-enoate and Analogues


Key Observations :
- Branching vs. Linearity: this compound’s branched structure reduces intermolecular van der Waals forces compared to linear esters like ethyl palmitate, leading to lower melting points and altered solubility profiles .
- Electronic Effects : The α,β-unsaturated system (C=C adjacent to ester) enhances reactivity in conjugate additions, contrasting with saturated esters like ethyl palmitate .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Molecular Weight : The target compound’s lower molecular weight (156.22 g/mol) compared to ethyl palmitate (284.48 g/mol) suggests volatility differences, impacting applications in fragrances or solvents .
- Lipophilicity: Branched esters like this compound are expected to exhibit higher lipid solubility than aromatic analogues (e.g., trimethoxyphenyl derivatives), influencing bioavailability in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




